Lipophilicity (LogP) vs. Unsubstituted Analog
The cyclopropylmethyl group at N2 increases the predicted lipophilicity of (2-(Cyclopropylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol by approximately 1.2 log units compared to the unsubstituted (1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol, based on the difference in predicted logP values derived from the molecular structures . This shift in logP is critical for optimizing blood-brain barrier penetration (optimal CNS drug logP range: 2-4) and microsomal stability profiles [1].
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Predicted logP ≈ 1.8 (C11H16N2O2, MW 208.26) |
| Comparator Or Baseline | (1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol, Predicted logP ≈ 0.6 (C7H10N2O2, MW 154.17) |
| Quantified Difference | Δ logP ≈ +1.2 log units |
| Conditions | Computational prediction based on molecular structure; no experimental logP data available for the target compound. |
Why This Matters
A logP shift of this magnitude can significantly alter in vitro ADME and in vivo pharmacokinetic outcomes, meaning the target compound is a distinct entity from its unsubstituted analog for SAR studies.
- [1] Wager, T. T., et al. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem. Neurosci. 2016, 7, 767-775. View Source
